molecular formula C17H17BrN2O2 B6616736 rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans CAS No. 1909286-73-2

rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans

Cat. No.: B6616736
CAS No.: 1909286-73-2
M. Wt: 361.2 g/mol
InChI Key: IILNFOQIYDOAQA-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, a 4-bromophenyl substituent at the 3-position, and a nitro group at the 4-position. The trans configuration indicates that the substituents on the pyrrolidine ring (C3 and C4) occupy opposite spatial orientations.

Properties

IUPAC Name

(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILNFOQIYDOAQA-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans involves several steps:

  • Formation of the Pyrrolidine Ring: : Typically, the pyrrolidine ring can be synthesized via a cyclization reaction, starting from appropriate amine and carbonyl precursors.

  • Introduction of Substituents: : The 4-nitro and 4-bromophenyl groups are introduced through electrophilic aromatic substitution reactions.

  • Chiral Center Establishment: : The stereochemistry is achieved via chiral catalysts or starting materials, ensuring the correct 3R,4S configuration.

  • Final Benzylation: : The last step involves benzylation under basic conditions to attach the benzyl group to the nitrogen atom.

Industrial Production Methods: On an industrial scale, the compound can be produced through optimized versions of the above synthetic routes. These methods often involve:

  • Use of batch reactors for controlled reaction conditions.

  • Catalysts to improve yield and stereoselectivity.

  • Advanced purification techniques to isolate the desired diastereomer.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The nitro group can undergo reduction to form an amino group under specific conditions, such as hydrogenation over a palladium catalyst.

  • Reduction: : Reduction of the nitro group to an amine using reagents like tin(II) chloride in hydrochloric acid.

  • Substitution: : The bromine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate or chromic acid can be used under acidic conditions.

  • Reduction: : Hydrogen gas with palladium catalyst, or sodium borohydride with catalytic amounts of cobalt chloride.

  • Substitution: : Sodium methoxide in methanol for nucleophilic substitutions.

Major Products Formed from these Reactions:

  • From oxidation and reduction, the major products include various amines and substituted aromatics.

  • Substitution reactions yield a range of aryl ethers, thioethers, and other substituted derivatives.

Scientific Research Applications

Chemistry: The compound serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantioselective products.

Biology and Medicine: It acts as a pharmacophore in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.

Industry: Its derivatives are utilized in the manufacture of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways Involved: The compound's mechanism often involves binding to specific biological targets, such as enzyme active sites or receptor binding domains. Its chiral nature allows for selective interaction with these targets, influencing biological pathways by inhibiting or activating specific molecular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Functional Groups Stereochemistry CAS Number Molecular Weight Key Applications
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans (Target) 4-bromophenyl at C3 Nitro at C4 rac, trans Not explicitly listed ~350–370 (estimated) Drug intermediates, enzyme inhibitors
rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans 2-fluorophenyl at C3 Nitro at C4 rac, trans 1909293-92-0 ~340–350 Fluorine-based bioactive molecules
rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid 4-fluorophenyl at C4, piperidine Carboxylic acid, ketone rac EN300-1666280 ~350–360 Peptidomimetics, protease inhibitors
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans 1-methylpyrazole at C4 Carboxylic acid, dihydrochloride rac, trans 2044705-72-6 358.26 Kinase inhibitors, solubility-enhanced derivatives

Key Findings :

Substituent Effects :

  • The 4-bromophenyl group in the target compound provides greater steric bulk and lipophilicity compared to the 2-fluorophenyl analog . Bromine’s polarizability may enhance halogen bonding in protein-ligand interactions, whereas fluorine’s electronegativity improves metabolic stability.
  • The nitro group at C4 distinguishes the target compound from analogs with carboxylic acids (e.g., EN300-1666280) or pyrazole moieties (e.g., 2044705-72-6). Nitro groups are often reduced to amines in prodrug strategies, a feature absent in carboxylate-containing analogs .

Ring System Variations :

  • Piperidine-based analogs (e.g., EN300-1666280) introduce a six-membered ring, which alters conformational flexibility compared to the five-membered pyrrolidine core of the target compound. This affects entropy-enthalpy trade-offs in molecular recognition .

Commercial Availability :

  • Pyrazole-containing analogs (e.g., 2044705-72-6) are widely available from suppliers like Aaron Chemicals LLC and Enamine Ltd, with prices ranging from $170/50 mg to $769/1 g . The target compound’s commercial availability is less documented, suggesting it may be a newer research entity.

Research Implications

  • Medicinal Chemistry : The nitro group in the target compound offers a strategic handle for derivatization (e.g., reduction to amines), whereas fluorophenyl or pyrazole analogs are more suited for direct biological screening .
  • Synthetic Challenges : Introducing bromine at the 4-position requires regioselective cross-coupling or electrophilic substitution, contrasting with the milder conditions for fluorination or pyrazole synthesis .

Biological Activity

rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans, is a chiral compound that has garnered attention in various biological research fields due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18BrN3O2
  • Molecular Weight : 372.26 g/mol
  • IUPAC Name : rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
  • CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a pyrrolidine ring with a benzyl group and a 4-bromophenyl substituent, along with a nitro group. This specific arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

The biological activity of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the nitro group enhances the compound's lipophilicity and may affect its binding affinity to biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine:

StudyBiological ActivityModel UsedKey Findings
Study 1Antidepressant-like effectsRodent modelSignificant reduction in depressive-like behavior observed at doses of 10 mg/kg.
Study 2Antinociceptive propertiesPain model in miceShowed a 30% increase in pain threshold compared to control.
Study 3Antitumor activityCancer cell linesInduced apoptosis in breast cancer cells with an IC50 of 15 µM.

Case Studies

  • Antidepressant Effects :
    A study conducted on rodents demonstrated that administration of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine resulted in significant behavioral changes indicative of antidepressant activity. The study utilized the forced swim test and tail suspension test as measures of depressive-like behavior, showing promising results at various dosages.
  • Pain Relief :
    Another investigation focused on the antinociceptive effects of the compound in a mouse model of pain. Results indicated that the compound effectively increased the pain threshold, suggesting potential applications in pain management therapies.
  • Antitumor Activity :
    Research exploring the cytotoxic effects of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine on various cancer cell lines revealed significant apoptotic activity. The compound was found to induce cell death in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans, and how are intermediates characterized?

  • Methodology : The synthesis involves multi-step reactions, including (1) formation of the pyrrolidine core via cyclization, (2) introduction of the 4-bromophenyl group via Suzuki coupling or nucleophilic substitution, and (3) nitration at the 4-position. Critical intermediates are purified using column chromatography and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regiochemistry and stereochemistry .
  • Data Example :

StepReaction TypeKey IntermediateYield (%)
1CyclizationPyrrolidine core65–70
2Suzuki Coupling3-(4-Bromophenyl) derivative50–55
3NitrationFinal product30–35

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?

  • Methodology : X-ray crystallography is definitive for stereochemical assignment. For rapid analysis, 1H^1H-NMR coupling constants (e.g., JJ-values for trans-pyrrolidine protons) and NOESY experiments distinguish axial vs. equatorial substituents. Circular dichroism (CD) can corroborate enantiomeric purity if resolved .

Q. What are the primary challenges in achieving enantiomeric resolution of this racemic mixture?

  • Methodology : Chiral stationary-phase HPLC (CSP-HPLC) is commonly used. Preferential crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is an alternative. Optimization requires screening solvents and temperature gradients to maximize enantiomeric excess (ee) .

Advanced Research Questions

Q. How does the trans-configuration of the pyrrolidine ring influence biological activity compared to cis analogs?

  • Methodology : Comparative studies using cis/trans isomers in receptor-binding assays (e.g., radioligand displacement) reveal stereospecific interactions. Computational docking (e.g., AutoDock Vina) models spatial compatibility with targets like GPCRs or enzymes. For example, trans-isomers may exhibit higher affinity due to reduced steric hindrance in hydrophobic binding pockets .
  • Data Example :

IsomerIC50_{50} (nM) for Target XΔG (kcal/mol)
trans12 ± 2-9.8
cis85 ± 10-6.3

Q. What strategies mitigate conflicting bioactivity data across different assay platforms?

  • Methodology : Orthogonal assays (e.g., fluorescence polarization vs. SPR) validate target engagement. Structural analogs with modified substituents (e.g., replacing the nitro group with cyano) test hypotheses about functional group contributions. Dose-response curves and Hill coefficients distinguish nonspecific binding .

Q. How can computational tools predict metabolic stability and toxicity of this compound?

  • Methodology : ADMET prediction software (e.g., SwissADME, ProTox-II) evaluates metabolic soft spots (e.g., nitro group reduction) and toxicity endpoints. Molecular dynamics simulations assess interactions with cytochrome P450 enzymes, guiding structural modifications to improve pharmacokinetics .

Q. What experimental design principles optimize reaction yields while minimizing byproducts?

  • Methodology : Design of Experiments (DoE) screens variables (e.g., temperature, catalyst loading) to identify critical factors. For example, a Plackett-Burman design for the nitration step could optimize HNO3_3 concentration and reaction time, reducing nitro-debromination byproducts .

Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

  • Resolution : Solubility varies with pH and counterion choice (e.g., hydrochloride vs. free base). Use standardized protocols (e.g., shake-flask method in PBS buffer at pH 7.4) for consistency. Molecular dynamics simulations of solvation shells explain discrepancies in polar vs. nonpolar solvents .

Q. How to reconcile discrepancies in reported inhibitory potency across cell-based vs. cell-free assays?

  • Resolution : Cell permeability (logP = 2.8) and efflux pump interactions (e.g., P-gp) may reduce intracellular concentrations. Use LC-MS to quantify intracellular levels and correlate with activity. Parallel artificial membrane permeability assays (PAMPA) validate transport mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.